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Compound of Interest

Compound Name:
2-Fluoro-6-methoxy-3-

methylphenol

Cat. No.: B7963450

Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-

methoxyphenol

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Fluoro-

6-methoxyphenol (CAS: 73943-41-6; Molecular Formula: C₇H₇FO₂). As a key intermediate in

the synthesis of complex molecules, including bioactive compounds like resiniferatoxin

analogs, a thorough understanding of its structural properties is paramount. This document

details the principles and expected outcomes for the structural elucidation of 2-Fluoro-6-

methoxyphenol using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform

Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented are

grounded in established analytical protocols, and the spectral interpretations are based on a

combination of theoretical principles and comparative analysis with structurally related

compounds. This guide is intended for researchers and professionals in organic synthesis,

analytical chemistry, and drug development who require a robust framework for the

characterization of substituted phenolic compounds.

Molecular Structure and Spectroscopic Overview

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b7963450#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7963450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The unique arrangement of the fluoro, methoxy, and hydroxyl groups on the aromatic ring of 2-

Fluoro-6-methoxyphenol dictates its chemical reactivity and its distinct spectroscopic signature.

The ortho-positioning of all three substituents creates a sterically hindered and electronically

complex system. The intramolecular hydrogen bond between the phenolic proton and the

methoxy oxygen is a key structural feature that significantly influences the spectroscopic data,

particularly in FT-IR and ¹H NMR.

To facilitate a clear and unambiguous assignment of spectral data, the following standardized

numbering system for the molecule will be used throughout this guide.

Caption: Molecular structure of 2-Fluoro-6-methoxyphenol with IUPAC numbering.

The overall analytical workflow for comprehensive characterization is a multi-technique

approach, ensuring that the structure is validated through orthogonal methods.

Sample: 2-Fluoro-6-methoxyphenol

Spectroscopic Analysis

Data & Interpretation

Final Confirmation

Pure Compound

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Chemical Shifts (δ)
Coupling Constants (J)

Integration

Vibrational Frequencies (cm⁻¹)
Functional Group ID

Molecular Ion (M⁺)
Fragmentation Pattern (m/z)

Verified Molecular Structure

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b7963450/docs?utm_src=pdf-body-img#2-fluoro-6-methoxyphenol-spectroscopic-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7963450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for the spectroscopic characterization of a pure compound.

¹H NMR Spectroscopy
Proton NMR spectroscopy provides critical information about the number of distinct proton

environments, their electronic surroundings, and their spatial relationships through spin-spin

coupling. For 2-Fluoro-6-methoxyphenol, the spectrum is expected to show distinct signals for

the hydroxyl, methoxy, and the three aromatic protons.

Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh 10-15 mg of 2-Fluoro-6-methoxyphenol and dissolve

it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing

power for many organic compounds and its single, well-characterized residual solvent peak.

Internal Standard: Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) to serve

as an internal reference, setting the 0 ppm mark.

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400

MHz (or higher) spectrometer. A higher field strength is advantageous for resolving the

complex spin systems of the aromatic region.

Acquisition Parameters:

Pulse Program: Standard single-pulse acquisition.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 2 seconds.

Scans: 16 scans to achieve an adequate signal-to-noise ratio.

Data Processing: Perform a Fourier transform on the Free Induction Decay (FID). Phase the

spectrum and perform baseline correction. Calibrate the chemical shift axis by setting the

TMS peak to 0.00 ppm. Integrate all signals to determine proton ratios.

Predicted ¹H NMR Data
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The following data is predicted based on established substituent effects and analysis of similar

structures, such as 2-fluoroanisole and substituted phenols.[1][2]

Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant(s) (J,
Hz)

Integration

-OH ~5.5 - 6.0 broad singlet - 1H

H4 ~7.00 triplet
J(H4,H3) ≈ 8.2,

J(H4,H5) ≈ 8.2
1H

H5 ~6.85
doublet of

doublets

J(H5,H4) ≈ 8.2,

J(H5,H3) ≈ 1.5
1H

H3 ~6.75
doublet of

doublets

J(H3,H4) ≈ 8.2,

J(H3,F) ≈ 4.5
1H

-OCH₃ ~3.90 singlet - 3H

Interpretation and Causality
-OH Proton (broad singlet, ~5.5-6.0 ppm): The phenolic proton is expected to be a broad

singlet due to moderate chemical exchange and potential intramolecular hydrogen bonding

with the adjacent methoxy group. Its exact position can be concentration and temperature-

dependent.

Aromatic Protons (6.7-7.1 ppm): The three aromatic protons are electronically distinct. H4,

situated between two carbons bearing protons, is predicted to be a triplet. H5 and H3 will

appear as complex multiplets (doublet of doublets) due to coupling with their neighbors. The

presence of the fluorine atom introduces additional splitting (H-F coupling), which is most

pronounced for the ortho proton (H3, ⁴JHF) and helps in its assignment.[3]

-OCH₃ Protons (singlet, ~3.90 ppm): The three protons of the methoxy group are chemically

equivalent and have no adjacent protons, resulting in a sharp singlet. Its downfield shift is

characteristic of a methyl group attached to an electron-withdrawing oxygen atom.[4]
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Carbon NMR provides a map of the carbon skeleton. In proton-decoupled mode, each unique

carbon environment produces a single peak, and the chemical shifts are highly sensitive to the

electronic environment. The key feature in the ¹³C NMR spectrum of 2-Fluoro-6-methoxyphenol

will be the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling).

Experimental Protocol: ¹³C NMR
Sample and Instrumentation: Use the same sample prepared for ¹H NMR analysis. Acquire

the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz

instrument.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

Pulse Angle: 30° to optimize signal for a faster repetition rate.

Relaxation Delay: 2 seconds.

Scans: 512-1024 scans are typically required to achieve a good signal-to-noise ratio due

to the low natural abundance of the ¹³C isotope.

Data Processing: Apply Fourier transform, phase the spectrum, and perform baseline

correction. Calibrate the spectrum using the CDCl₃ solvent peak, which appears as a triplet

centered at 77.16 ppm.

Predicted ¹³C NMR Data
Predicted chemical shifts and C-F coupling constants are estimated based on additivity rules

and data from related fluoroaromatic compounds.[5][6][7]
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Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity (due to
C-F coupling)

Coupling Constant
(JCF, Hz)

C6 (C-F) ~150 doublet ¹JCF ≈ 245

C2 (C-O) ~148 doublet ²JCF ≈ 12

C1 (C-OH) ~145 singlet -

C4 ~125 singlet -

C5 ~120 doublet ⁴JCF ≈ 3

C3 ~110 doublet ³JCF ≈ 7

-OCH₃ ~56 singlet -

Interpretation and Causality
Aromatic Carbons (110-155 ppm): All six aromatic carbons are chemically non-equivalent.[8]

C6 and C2: The carbons directly bonded to the highly electronegative fluorine (C6) and

methoxy oxygen (C2) are expected to be the most downfield.

C-F Coupling: The most diagnostic feature is the large one-bond coupling constant (¹JCF)

for C6, typically >240 Hz, which unambiguously identifies the carbon bearing the fluorine

atom. Smaller two-bond (²JCF for C2), three-bond (³JCF for C3), and four-bond (⁴JCF for

C5) couplings will also be observed, confirming the relative positions of the other carbons

to the fluorine substituent.

Methoxy Carbon (-OCH₃, ~56 ppm): The methoxy carbon signal appears in the typical range

for an sp³-hybridized carbon attached to an oxygen atom.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups

present in a molecule. The spectrum of 2-Fluoro-6-methoxyphenol will be characterized by

absorptions corresponding to O-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-F

bonds.
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Experimental Protocol: FT-IR
Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) technique is ideal for this

compound as it requires minimal sample preparation. Place a small amount of the liquid or

solid 2-Fluoro-6-methoxyphenol directly onto the ATR crystal (e.g., diamond).

Instrumentation: Use a modern FT-IR spectrometer.

Data Acquisition:

Spectral Range: 4000–650 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Average 32 scans to obtain a high-quality spectrum.

Background: Record a background spectrum of the clean, empty ATR crystal before

analyzing the sample. The instrument software will automatically subtract this from the

sample spectrum.

Data Processing: The resulting spectrum is typically plotted as Transmittance (%) versus

Wavenumber (cm⁻¹).

Predicted FT-IR Data
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Wavenumber
(cm⁻¹)

Bond Vibration Intensity Characteristics

3200 - 3550 O-H stretch Strong, Broad

Broadness indicates

significant hydrogen

bonding, likely

intramolecular.[10][11]

3000 - 3100 Aromatic C-H stretch Medium, Sharp

Characteristic of

protons on a benzene

ring.[12]

2850 - 2960 Aliphatic C-H stretch Medium, Sharp
From the -OCH₃

group.

1500 - 1600 Aromatic C=C stretch Medium-Strong
Typically two or more

sharp bands.

~1250
Aryl C-O stretch / C-F

stretch
Strong

Phenolic C-O and C-F

stretches often appear

in this region.

~1050 Alkyl C-O stretch Strong

Asymmetric stretch of

the C-O-C ether

linkage.

750 - 900
Aromatic C-H out-of-

plane bend
Strong

Pattern is diagnostic

of the 1,2,3-

trisubstitution on the

ring.

Interpretation and Causality
O-H Stretch: The most prominent feature will be the very broad absorption centered around

3400 cm⁻¹. This is the hallmark of a hydrogen-bonded hydroxyl group. In this specific

molecule, strong intramolecular hydrogen bonding between the -OH group and the ortho -

OCH₃ group is expected, which can cause significant broadening.[13]

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while

peaks just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methoxy group.
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Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions. The

strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ are highly characteristic of the aryl C-O and

alkyl C-O bonds, respectively.[11] The C-F stretching vibration also contributes to absorption

in the 1100-1250 cm⁻¹ range. The specific pattern of the C-H out-of-plane bending bands is

indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of its

fragmentation patterns, offers valuable clues about its structure. Electron Ionization (EI) is a

common technique that imparts high energy to the molecule, leading to predictable bond

cleavages.

Experimental Protocol: GC-MS (EI)
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane). Inject a microliter of the dilute solution into a Gas Chromatograph (GC)

coupled to a Mass Spectrometer. The GC will separate the compound from any impurities

before it enters the ion source.

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

This high energy ensures reproducible fragmentation patterns.

Mass Analysis: Scan a mass-to-charge (m/z) range of 40-400 amu using a quadrupole or

time-of-flight (TOF) mass analyzer.

Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. Propose

fragmentation pathways that account for the observed peaks.

Predicted Mass Spectrum Data (EI)
Molecular Weight: 142.13 g/mol [14][15]
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m/z Predicted Identity Interpretation

142 [C₇H₇FO₂]⁺ Molecular Ion (M⁺)

127 [M - CH₃]⁺
Loss of a methyl radical from

the methoxy group.

114 [M - CO]⁺ Loss of carbon monoxide.

99 [M - CH₃ - CO]⁺
Loss of a methyl radical

followed by loss of CO.

97 [M - CHO - H₂O]⁺
A common pathway for

methoxyphenols.

Interpretation and Fragmentation Causality
Molecular Ion (m/z 142): The peak at m/z 142 corresponds to the intact molecule with one

electron removed. Its presence confirms the molecular weight of the compound.

Primary Fragmentation (m/z 127): A very common and expected fragmentation for anisole

derivatives is the loss of the methyl radical (•CH₃, 15 Da) via alpha-cleavage at the ether

linkage, resulting in a stable resonance-stabilized cation at m/z 127.[16]

Secondary Fragmentation: The initial fragment at m/z 127 can undergo further

fragmentation, such as the loss of carbon monoxide (CO, 28 Da), to yield a fragment at m/z

99. The loss of HF (20 Da) from the molecular ion is also a possibility for fluorinated aromatic

compounds.[17]
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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